Bis(2-ethylbutyl) phthalate

CAS No.: 7299-89-0

Cat. No.: VC3775915

Molecular Formula: C20H30O4

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7299-89-0 |

|---|---|

| Molecular Formula | C20H30O4 |

| Molecular Weight | 334.4 g/mol |

| IUPAC Name | bis(2-ethylbutyl) benzene-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C20H30O4/c1-5-15(6-2)13-23-19(21)17-11-9-10-12-18(17)20(22)24-14-16(7-3)8-4/h9-12,15-16H,5-8,13-14H2,1-4H3 |

| Standard InChI Key | RXUXJHZMTDAMFZ-UHFFFAOYSA-N |

| SMILES | CCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CC |

| Canonical SMILES | CCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CC |

Introduction

Chemical Identity and Structural Characteristics

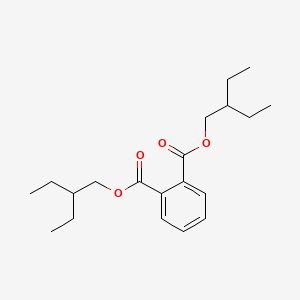

Bis(2-ethylbutyl) phthalate is an organic compound belonging to the phthalate ester family. It is characterized by a phthalic acid core with two 2-ethylbutyl ester groups attached. The compound has several synonyms in scientific literature and chemical databases.

Chemical Identifiers and Nomenclature

| Parameter | Information |

|---|---|

| CAS Registry Number | 7299-89-0 |

| Molecular Formula | C₂₀H₃₀O₄ |

| Molecular Weight | 334.4498 g/mol |

| IUPAC Name | Bis(2-ethylbutyl) benzene-1,2-dicarboxylate |

| Common Synonyms | Phthalic acid, bis(2-ethylbutyl) ester; Bis(2-ethyl-n-butyl) phthalate |

| IUPAC Standard InChIKey | RXUXJHZMTDAMFZ-UHFFFAOYSA-N |

The compound consists of a benzene ring with two adjacent carboxylate groups, each esterified with a 2-ethylbutyl alcohol. Unlike its more common relative bis(2-ethylhexyl) phthalate, the 2-ethylbutyl side chains are shorter by two carbon atoms, resulting in different physical and chemical properties .

Structural Representation

Bis(2-ethylbutyl) phthalate features a phthalic acid core with two branched alkyl chains. The branching occurs at the second carbon of the butyl chain, with an ethyl group creating the branch point. This specific branching pattern influences the compound's physical properties and potential biological interactions .

Physical and Chemical Properties

The physical and chemical properties of bis(2-ethylbutyl) phthalate determine its behavior in various environments and applications.

Chemical Properties

As a phthalate ester, bis(2-ethylbutyl) phthalate shares certain chemical characteristics with other members of this class:

-

The ester bonds are susceptible to hydrolysis, particularly under acidic or basic conditions

-

The compound has low water solubility due to its hydrophobic alkyl chains

-

It typically exhibits good solubility in organic solvents including alcohols, ethers, and hydrocarbons

While specific solubility data is limited in the research literature, its structural similarity to other phthalates suggests moderate to high solubility in non-polar solvents and limited water solubility.

Natural Occurrence and Identification

Natural Sources

Bis(2-ethylbutyl) phthalate has been reported in Oenanthe javanica, an aquatic plant species also known as water dropwort or Chinese celery . This natural occurrence is noteworthy as phthalates are typically considered industrial chemicals rather than natural products. The presence in plant tissue raises questions about potential biosynthetic pathways or environmental uptake mechanisms.

Analytical Detection Methods

For laboratory identification and quantification, bis(2-ethylbutyl) phthalate can be analyzed using standard analytical techniques employed for phthalate esters:

-

Gas chromatography coupled with mass spectrometry (GC-MS)

-

High-performance liquid chromatography (HPLC)

-

Infrared spectroscopy for functional group identification

Sample preparation typically involves solvent extraction followed by concentration and instrumental analysis .

| Aspect | Recommendation |

|---|---|

| Storage | Store at room temperature in closed containers |

| Stock Solution Preparation | Select appropriate solvent based on application needs |

| Stability | When stored at -80°C, use within 6 months; at -20°C, use within 1 month |

| Solubility Enhancement | Heat to 37°C and use ultrasonic bath if needed |

| Shipping Conditions | Typically shipped at room temperature or with blue ice upon request |

Researchers should prepare stock solutions according to the solubility of the product and store solutions in separate packages to avoid product degradation caused by repeated freezing and thawing .

Comparison with Related Phthalates

Bis(2-ethylbutyl) phthalate differs from the more extensively studied bis(2-ethylhexyl) phthalate (DEHP) in several important aspects. Understanding these differences is crucial for accurate assessment of its properties and potential effects.

Structural Differences

The primary structural difference between bis(2-ethylbutyl) phthalate and DEHP lies in the alkyl side chain length:

-

Bis(2-ethylbutyl) phthalate: Contains two 2-ethylbutyl chains (C₆H₁₃)

-

DEHP: Contains two 2-ethylhexyl chains (C₈H₁₇)

This difference of two carbon atoms per side chain results in a molecular weight of 334.45 g/mol for bis(2-ethylbutyl) phthalate compared to 390.56 g/mol for DEHP .

Physical Property Comparison

The shorter alkyl chains of bis(2-ethylbutyl) phthalate likely affect its physical properties compared to DEHP, though specific comparative data is limited in the research literature. By analogy with other phthalate homologues, bis(2-ethylbutyl) phthalate would be expected to have:

-

Higher water solubility than DEHP

-

Lower octanol-water partition coefficient

-

Potentially different plasticizing efficiency

-

Different biodegradation rates

These differences would significantly impact the compound's environmental fate and potential applications.

Research Gaps and Future Directions

The scientific literature reveals significant knowledge gaps regarding bis(2-ethylbutyl) phthalate. These represent important opportunities for future research.

Current Research Limitations

Current research on bis(2-ethylbutyl) phthalate is limited by:

-

Sparse toxicological data specific to this compound

-

Limited environmental monitoring studies

-

Incomplete characterization of physical properties

-

Minimal information on production volumes and uses

-

Few studies on its environmental fate and behavior

These limitations contrast with the extensive research available for more commonly used phthalates like DEHP.

Recommended Research Priorities

To address these knowledge gaps, the following research priorities are recommended:

-

Comprehensive toxicological assessment, including potential endocrine disrupting properties

-

Environmental monitoring to determine occurrence in various media

-

Complete characterization of physical and chemical properties

-

Biodegradation and bioaccumulation studies

-

Structure-activity relationship analyses comparing bis(2-ethylbutyl) phthalate with better-studied phthalates

Such research would contribute significantly to understanding the potential environmental and health implications of this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume